(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the acetylimino group: This step involves the reaction of the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit key enzymes involved in various biological processes, such as proteases or kinases.
Interacting with receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.
Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or cell division, leading to its biological effects.
Comparison with Similar Compounds
(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate can be compared with other benzo[d]thiazole derivatives, such as:
2-(2-aminophenyl)benzothiazole: Known for its anticancer properties.
2-(4-fluorophenyl)benzothiazole: Studied for its antimicrobial activity.
2-(2-hydroxyphenyl)benzothiazole: Investigated for its antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
(Z)-Ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C₁₄H₁₃FN₂O₃S
- Molecular Weight : 300.33 g/mol
- CAS Number : 64485-82-1
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess effective antibacterial activity against various strains, including Klebsiella pneumoniae and Staphylococcus aureus . The specific compound this compound is hypothesized to follow similar trends due to its structural similarities.
Anticancer Potential
Thiazole-derived compounds have been investigated for their anticancer properties. For example, studies on benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, with some compounds showing IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Acetylcholinesterase Inhibition
A notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with thiazole structures have shown promising AChE inhibitory activity, which could be beneficial in developing treatments for cognitive disorders .
Synthesis and Evaluation
A study synthesized a series of thiazole derivatives including this compound. The biological evaluation included in vitro assays that assessed antimicrobial and anticancer activities. The results indicated that several derivatives exhibited significant activity against tested pathogens and cancer cell lines .
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 5.0 | |
Compound B | Anticancer | 3.0 | |
This compound | AChE Inhibition | Not yet determined |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways. Molecular docking studies suggest that the compound may bind effectively to the active sites of target proteins, which facilitates its inhibitory effects on AChE and other relevant enzymes .
Properties
IUPAC Name |
ethyl 2-(2-acetylimino-4-fluoro-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-3-19-11(18)7-16-12-9(14)5-4-6-10(12)20-13(16)15-8(2)17/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLBKVPVZCBICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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